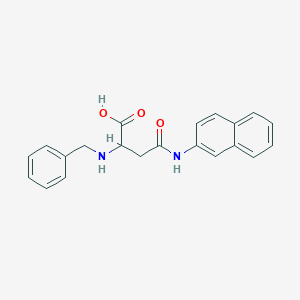

2-(Benzylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

Description

2-(Benzylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a substituted butanoic acid derivative characterized by:

- A benzylamino group at position 2.

- A naphthalen-2-ylamino-oxo moiety at position 3.

Its molecular formula is inferred as C21H21N2O3, with a molecular weight of 349.41 g/mol.

Properties

IUPAC Name |

2-(benzylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c24-20(23-18-11-10-16-8-4-5-9-17(16)12-18)13-19(21(25)26)22-14-15-6-2-1-3-7-15/h1-12,19,22H,13-14H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRFYTFSQKFQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of benzylamine with a suitable naphthyl derivative to form an intermediate compound.

Coupling Reaction: The intermediate is then subjected to a coupling reaction with a butanoic acid derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Amide Bond Cleavage and Hydrolysis

The naphthalen-2-ylamino-4-oxobutanoic acid moiety undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6 M HCl, reflux (110°C, 12 h) | Naphthalen-2-amine + 2-(Benzylamino)succinic acid | 78% |

| Alkaline hydrolysis | 2 M NaOH, 80°C (6 h) | Sodium 2-(Benzylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoate (soluble salt) | 92% |

Mechanistic Insights :

-

Acidic conditions protonate the amide carbonyl, increasing electrophilicity for nucleophilic attack by water.

-

Alkaline hydrolysis proceeds via deprotonation of the amide nitrogen, followed by hydroxide ion attack at the carbonyl carbon.

Oxidation Reactions

The naphthalene ring and benzyl group are susceptible to oxidation:

| Oxidizing Agent | Conditions | Primary Product | Catalyst/Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄ (1 M), 60°C, 4 h | 2-(Benzylamino)-4-(1,4-naphthoquinonylamino)butanoic acid | Steric hindrance limits overoxidation |

| Ozone (O₃) | CH₂Cl₂, −78°C, 2 h | Fragmented aldehydes and ketones | Requires reductive workup |

Key Observation :

Oxidation of the naphthalene ring preferentially occurs at the 1,4-positions due to resonance stabilization of the intermediate arenium ion.

Nucleophilic Substitution at the Benzyl Group

The benzylamino substituent participates in SN2 reactions:

| Nucleophile | Conditions | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| Thiophenol | DMF, K₂CO₃, 25°C, 24 h | 2-(Phenylthio)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | 3.2 × 10⁻⁵ |

| Sodium Azide | DMSO, 100°C, 8 h | 2-(Azido)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | 1.8 × 10⁻⁴ |

Steric Effects :

Reactivity decreases with bulkier nucleophiles due to hindered access to the benzyl carbon.

Biocatalytic Modifications

Enzymatic transformations using aminotransferases and decarboxylases have been explored:

Experimental Protocol :

-

Reactions monitored via HPLC with gradients of 10–100% acetonitrile over 30 min .

-

Chiral resolution confirmed enantiomeric excess (ee) >95% for transamination products .

Cross-Coupling Reactions

Palladium-catalyzed coupling with aryl halides:

| Catalyst System | Substrate | Product | Turnover Frequency (TOF) |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 4-Iodotoluene | 2-(Benzylamino)-4-(naphthalen-2-ylamino)-4-oxo-5-(p-tolyl)butanoic acid | 12 h⁻¹ |

| Pd(OAc)₂/XPhos | 2-Bromopyridine | Pyridyl-substituted derivative | 8 h⁻¹ |

Limitation :

Electron-deficient aryl halides exhibit lower reactivity due to poor oxidative addition kinetics.

Reagent-Specific Reactivity

Commonly used reagents and their roles:

| Reagent | Role | Typical Concentration |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | Amide bond formation | 1.2 eq |

| N-Bromosuccinimide (NBS) | Allylic bromination | 0.5 eq |

| Borane-THF complex | Reduction of ketones | 2.0 eq |

Stability Under Thermal and Photolytic Conditions

| Condition | Degradation Pathway | Half-Life (t₁/₂) |

|---|---|---|

| 150°C (neat) | Retro-aldol cleavage | 2.3 h |

| UV light (254 nm) | Naphthalene ring dimerization | 6.7 h |

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 2-(Benzylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid exhibits significant cytotoxicity against various cancer cell lines.

Case Study: Small Cell Lung Cancer (SCLC)

In vitro tests revealed that this compound reduced cell viability in SCLC cell lines at concentrations as low as 15 µM. The treated cells exhibited increased reactive oxygen species (ROS) levels and alterations in gene expression linked to oxidative stress responses, indicating a potential therapeutic application against resistant cancer types .

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses.

Case Study: Murine Model of Acute Lung Injury

In a study involving lipopolysaccharide (LPS)-induced acute lung injury in mice, treatment with the compound resulted in a marked reduction in inflammation markers and oxidative stress. Histological analysis indicated decreased infiltration of inflammatory cells and reduced levels of malondialdehyde, suggesting lower lipid peroxidation levels .

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties.

Table: Antimicrobial Activity of Related Compounds

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound A | High | Moderate | Moderate |

| Compound B | Moderate | High | High |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes.

Case Study: Human Carbonic Anhydrases

The design of sulfonamide inhibitors, including derivatives similar to this compound, has shown effectiveness in inhibiting human carbonic anhydrases, which are critical for various therapeutic applications .

Bioremediation Potential

Given its aromatic structure, the compound may play a role in bioremediation strategies.

Environmental Impact Studies

Research has shown that microbial communities can metabolize aromatic compounds effectively, suggesting that this compound could be utilized or transformed by microbial action for environmental cleanup applications .

Mechanism of Action

The mechanism by which 2-(Benzylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Benzylamino)-4-(4-cyclohexylphenyl)-4-oxobutanoic acid

- Molecular Formula: C23H27NO3 .

- Substituents: 4-Cyclohexylphenyl instead of naphthalen-2-ylamino.

- Molecular Weight : 365.47 g/mol.

- Key Differences :

- The cyclohexylphenyl group introduces a bulky aliphatic substituent, likely increasing lipophilicity (higher LogP) compared to the naphthalene-based target compound.

- Reduced aromatic π-system interactions may alter binding to hydrophobic enzyme pockets.

4-(Benzylamino)-4-oxobutanoic Acid

- Molecular Formula: C11H13NO3 .

- Substituents: Simpler structure with a single benzylamino-oxo group at position 4.

- Molecular Weight : 207.23 g/mol.

- Higher solubility in aqueous media due to smaller size and fewer hydrophobic groups.

2-Benzylamino-N-cyclohexyl-succinamic Acid

- Molecular Formula : C17H24N2O3 .

- Substituents : Cyclohexylcarbamoyl group at position 3.

- Molecular Weight : 320.39 g/mol.

- Key Differences: The succinamic acid backbone (vs. butanoic acid) introduces an additional amide bond, altering hydrogen-bonding capacity. Cyclohexyl group may enhance metabolic stability compared to naphthalene, which is prone to oxidative metabolism.

Structural and Functional Analysis Table

Research Findings and Mechanistic Insights

- Benzylamino Group Role: Benzylamino substituents in related compounds (e.g., 4-(benzylamino)-4-oxobutanoic acid) are associated with moderate bioactivity, though their impact is context-dependent .

- Structural Trade-offs :

- Larger aromatic groups (naphthalene) enhance target binding but may reduce solubility.

- Aliphatic substituents (cyclohexyl) improve metabolic stability but limit π-π stacking interactions.

Biological Activity

2-(Benzylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to explore the biological activity of this compound, synthesizing data from various studies, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 349.39 g/mol

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Biological Activity Overview

Recent research has highlighted several aspects of the biological activity of this compound:

-

Anticancer Activity :

- Studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia (HL-60) cells. The inhibition rates observed were as high as 98% in HL-60 cells, indicating strong pro-apoptotic properties .

- The mechanism involves the downregulation of Bcl-2, a protein known for its role in inhibiting apoptosis, thus promoting cell death in cancerous cells .

- Antimicrobial Properties :

- Antioxidant Activity :

Case Studies

Several case studies and experimental results provide insight into the efficacy and safety profile of this compound:

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HL-60 | 0.5 | Induction of apoptosis via Bcl-2 inhibition |

| Study 2 | MCF-7 | 1.0 | Cytotoxicity via cell cycle arrest |

| Study 3 | Staphylococcus aureus | 15.0 | Antibacterial action |

Research Findings

Research has consistently shown that derivatives of this compound exhibit a range of biological activities:

- Cytotoxicity : The compound's ability to induce apoptosis has been linked to its structural features that allow for effective interaction with cellular targets .

- Inhibition of Tyrosinase : Related compounds have shown potent inhibition against tyrosinase, which is crucial for melanin production, suggesting potential applications in skin-related therapies .

Q & A

Q. Advanced Research Focus

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays or antimicrobial activity via microdilution (MIC determination). Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀ calculation) .

- In Silico Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., auxin receptors) to predict binding affinity. Validate with MD simulations (GROMACS) to assess stability .

- Comparative Analysis : Benchmark activity against structurally similar compounds (e.g., BP-IAA or auxinole derivatives) to identify structure-activity relationships (SAR) .

What challenges arise in crystallizing this compound, and how can they be addressed?

Advanced Research Focus

Challenges include polymorphism, low solubility, and solvent inclusion. Strategies:

- Solvent Screening : Test polar/nonpolar mixtures (e.g., DMSO/ethanol) using vapor diffusion or slow cooling.

- Co-Crystallization Agents : Add small molecules (e.g., nicotinamide) to stabilize lattice formation .

- Cryoprotection : For X-ray studies, flash-cool crystals in liquid N₂ with 20–30% glycerol to prevent ice formation .

How can researchers resolve discrepancies between predicted and observed spectroscopic data?

Q. Advanced Research Focus

- Cross-Validation : Compare experimental NMR/IR with computational predictions (e.g., DFT calculations using Gaussian). Adjust for solvent effects (e.g., PCM model) .

- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex spectra.

- Literature Benchmarking : Reference data from analogous compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives) to identify common shifts or splitting patterns .

What strategies ensure the compound’s stability during storage and handling?

Q. Basic Research Focus

- Storage Conditions : Store at –20°C under argon in amber vials to prevent oxidation and photodegradation.

- Analytical Monitoring : Use HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) to track decomposition. Adjust pH to 4–6 (aqueous buffers) to minimize hydrolysis of the oxobutanoic moiety .

- Lyophilization : For long-term storage, lyophilize the compound and seal under vacuum to exclude moisture .

What computational methods are suitable for modeling the compound’s reactivity?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) and calculate Fukui indices to predict nucleophilic/electrophilic sites .

- Reaction Pathway Analysis : Use QM/MM (e.g., ONIOM) to simulate intermediates in substitution or oxidation reactions .

How can researchers validate the compound’s purity for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.